molecular formula C26H22N2O2 B4240552 2-benzoyl-1-cyano-2-methyl-N-(3-methylphenyl)-3-phenylcyclopropane-1-carboxamide

2-benzoyl-1-cyano-2-methyl-N-(3-methylphenyl)-3-phenylcyclopropane-1-carboxamide

Cat. No.: B4240552
M. Wt: 394.5 g/mol
InChI Key: ACLHWTNOKIPEGY-UHFFFAOYSA-N
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Description

2-benzoyl-1-cyano-2-methyl-N-(3-methylphenyl)-3-phenylcyclopropane-1-carboxamide is a complex organic compound that belongs to the class of cyclopropane carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-1-cyano-2-methyl-N-(3-methylphenyl)-3-phenylcyclopropane-1-carboxamide typically involves multi-step organic reactions. One possible route could involve the cyclopropanation of a suitable precursor, followed by functional group modifications to introduce the benzoyl, cyano, and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the chosen synthetic pathway.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-1-cyano-2-methyl-N-(3-methylphenyl)-3-phenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice would vary based on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic treatments.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 2-benzoyl-1-cyano-2-methyl-N-(3-methylphenyl)-3-phenylcyclopropane-1-carboxamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other cyclopropane carboxamides with different substituents. Examples could be:

  • 2-benzoyl-1-cyano-2-methyl-N-(4-methylphenyl)-3-phenylcyclopropane-1-carboxamide
  • 2-benzoyl-1-cyano-2-methyl-N-(3-chlorophenyl)-3-phenylcyclopropane-1-carboxamide

Uniqueness

The uniqueness of 2-benzoyl-1-cyano-2-methyl-N-(3-methylphenyl)-3-phenylcyclopropane-1-carboxamide lies in its specific combination of functional groups and the resulting chemical properties

Properties

IUPAC Name

2-benzoyl-1-cyano-2-methyl-N-(3-methylphenyl)-3-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2/c1-18-10-9-15-21(16-18)28-24(30)26(17-27)22(19-11-5-3-6-12-19)25(26,2)23(29)20-13-7-4-8-14-20/h3-16,22H,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLHWTNOKIPEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2(C(C2(C)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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